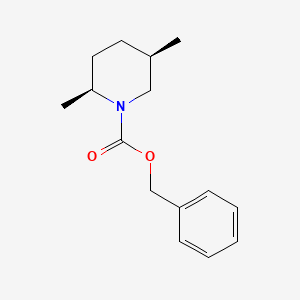
Benzyl (2s,5r)-2,5-dimethylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2S,5R)-2,5-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H21NO2. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, along with two methyl groups at the 2 and 5 positions of the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S,5R)-2,5-dimethylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Introduction of Methyl Groups: The methyl groups at the 2 and 5 positions can be introduced through alkylation reactions using appropriate alkylating agents.
Benzylation: The benzyl group is introduced by reacting the piperidine derivative with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Carboxylation: The carboxylate group is introduced through esterification reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2S,5R)-2,5-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl chloride, sodium hydride, potassium carbonate, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various benzyl and piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl (2S,5R)-2,5-dimethylpiperidine-1-carboxylate has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its biological activity and interactions with various biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl (2S,5R)-2,5-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate: A similar compound with an additional benzyloxy group, used in similar applications.
Benzylamines: A class of compounds with similar structural features and reactivity.
Uniqueness
Benzyl (2S,5R)-2,5-dimethylpiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in medicinal chemistry and industrial processes highlight its importance.
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
benzyl (2S,5R)-2,5-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-12-8-9-13(2)16(10-12)15(17)18-11-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3/t12-,13+/m1/s1 |
InChI-Schlüssel |
QLEINJROQXFYAY-OLZOCXBDSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C |
Kanonische SMILES |
CC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



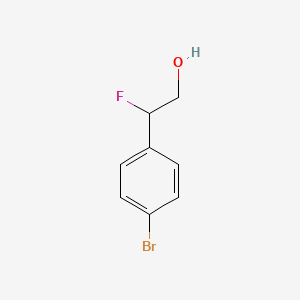
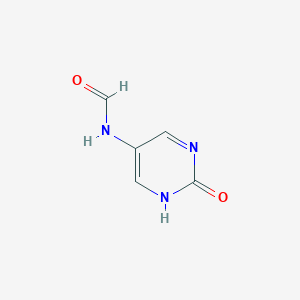
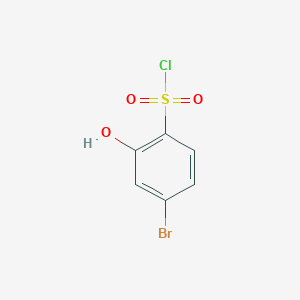

![1-bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B11720032.png)
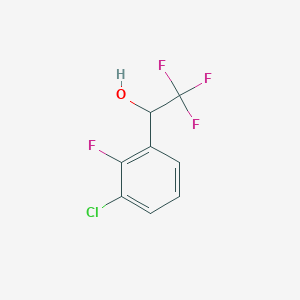
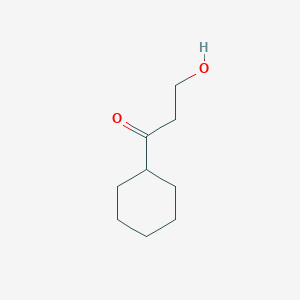
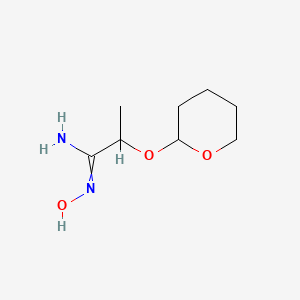
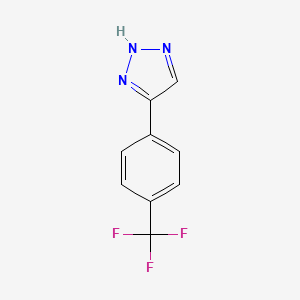
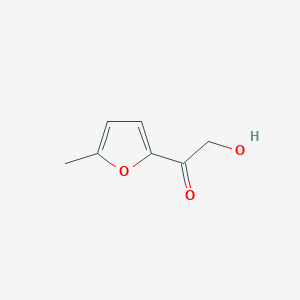
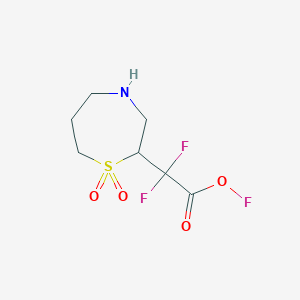

![8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11720070.png)
